molecular formula C16H25NO2 B2613311 Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate CAS No. 2503209-17-2

Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate

Cat. No.: B2613311
CAS No.: 2503209-17-2
M. Wt: 263.381
InChI Key: IEIODQWRRZLVNS-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-ethynylspiro[35]nonan-2-yl)carbamate is a synthetic organic compound with the molecular formula C16H25NO2 It is characterized by a spirocyclic structure, which includes a nonane ring fused to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-ethynylspiro[35]nonan-2-yl)carbamate typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-hydroxyspiro[3.5]nonan-2-yl)carbamate
  • Tert-butyl N-(2-aminospiro[3.5]nonan-2-yl)carbamate

Uniqueness

Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This sets it apart from similar compounds that may lack this functional group and, consequently, the associated chemical properties .

Properties

IUPAC Name

tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-5-16(17-13(18)19-14(2,3)4)11-15(12-16)9-7-6-8-10-15/h1H,6-12H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIODQWRRZLVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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